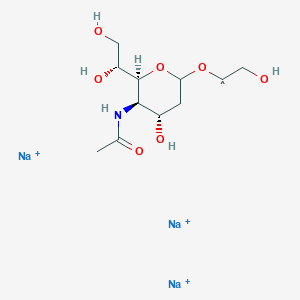
1,2-乙二磺酸二水合物
描述
1,2-Ethanedisulfonic Acid Dihydrate is a chemical compound with the molecular formula C2H10O8S2 . It is a diprotic sulfonic acid, making it a very strong acid . When used in pharmaceutical formulations, the salts with the active ingredient are known as edisylates .
Synthesis Analysis
The synthesis of 1,2-Ethanedisulfonic Acid Dihydrate involves the displacement reaction of 1,2-dichloroethane with sodium sulfite . The resulting product is the disodium salt of ethanedisulfonic acid .Molecular Structure Analysis
The molecular structure of 1,2-Ethanedisulfonic Acid Dihydrate is represented by the formula C2H10O8S2 . The average mass of the molecule is 226.226 Da .Physical And Chemical Properties Analysis
1,2-Ethanedisulfonic Acid Dihydrate appears as off-white to greyish-beige crystals and powder . It has a melting point of 111-112°C for the dihydrate form . It is somewhat soluble in anhydrous ether and very soluble in dioxane .科学研究应用
合成中的化学试剂
1,2-乙二磺酸二水合物被用作化学合成中的亲电试剂,特别是在制备类似二氢-1,4-二硫代芳烃的杂环体系中。这种应用展示了它在创造具有潜在应用价值的新化合物方面的实用性 (Allared et al., 2001)。
生化过程的抑制
在生物化学中,1,2-乙二磺酸及其类似物已被证明可以抑制琥珀酸在琥珀酸氧化酶系统中的氧化。这表明它有潜力作为研究酶途径和代谢过程的生化工具 (Tietze & Klotz, 1952)。
晶体结构分析
使用X射线衍射技术已确定了1,2-乙二磺酸二水合物的晶体结构,为其离子形式和几何性质提供了见解。这种结构分析在材料科学和晶体学领域至关重要 (Sartori et al., 1994)。
微生物代谢研究
1,2-乙二磺酸二水合物已在微生物代谢的背景下进行研究,特别是在厌氧细菌Clostridium glycolicum中。了解细菌如何代谢这类化合物可以在环境科学和生物技术中应用 (Hartmanis & Stadtman, 1986)。
催化研究
该化合物已被探索其在催化中的作用,特别是在醚化和脱水等反应中。这类研究对于新催化剂和工业过程的发展具有重要意义 (Sow et al., 2005)。
光伏应用
在可再生能源领域,1,2-乙二磺酸二水合物已被应用于修饰二氧化钛薄膜,用于染料敏化太阳能电池。这种修饰通过减少电子和离子之间的反应来提高太阳能电池的效率,突显了它在能源研究中的潜力 (Kim et al., 2020)。
生物材料开发
它已被用于合成新型柠檬酸酯基聚合物,如聚-(1,2-乙二醇柠檬酸酯),具有在组织工程和细胞支架制造中的潜在应用。这说明了它在开发用于医疗应用的新生物材料中的作用 (Howis et al., 2022)。
酸度和化学行为研究
对1,2-乙二磺酸二水合物的酸度和化学行为的研究有助于了解其性质以及在各种化学反应和过程中的潜在应用 (Behr & Kestner, 1982)。
安全和危害
作用机制
Target of Action
1,2-Ethanedisulfonic Acid Dihydrate is a diprotic sulfonic acid . It’s a strong acid with pKa values of -1.46 and -2.06
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body
Result of Action
It is used in pharmaceutical formulations, where the salts with the active ingredient are known as edisylates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Ethanedisulfonic Acid Dihydrate. It is soluble in water and alcohol, but insoluble in non-polar solvents . It should be stored in a dry, ventilated, and light-protected place, away from oxidants and flammable substances . It has corrosive irritability, and skin contact can cause allergic reactions .
生化分析
Biochemical Properties
1,2-Ethanedisulfonic Acid Dihydrate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to form salts with active pharmaceutical ingredients, enhancing their solubility and stability . The compound’s strong acidic nature allows it to participate in proton transfer reactions, which are crucial in many metabolic pathways.
Cellular Effects
1,2-Ethanedisulfonic Acid Dihydrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their conformation and activity, thereby impacting cellular functions . Additionally, its strong acidic properties can alter the pH of the cellular environment, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 1,2-Ethanedisulfonic Acid Dihydrate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with certain enzymes can result in the formation of enzyme-inhibitor complexes, thereby reducing the enzyme’s activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Ethanedisulfonic Acid Dihydrate can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to affect cellular function, with potential impacts on cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1,2-Ethanedisulfonic Acid Dihydrate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as tissue damage and inflammation . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
1,2-Ethanedisulfonic Acid Dihydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s strong acidic properties enable it to participate in proton transfer reactions, which are essential in various metabolic processes . Additionally, it can influence metabolic flux and metabolite levels by altering enzyme activity.
Transport and Distribution
Within cells and tissues, 1,2-Ethanedisulfonic Acid Dihydrate is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and stability are also influenced by its interactions with these transporters and proteins.
Subcellular Localization
1,2-Ethanedisulfonic Acid Dihydrate is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or lysosomes . These localizations can impact the compound’s function and its interactions with other biomolecules.
属性
IUPAC Name |
ethane-1,2-disulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUSEBCDAKBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S(=O)(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721064 | |
| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5982-56-9 | |
| Record name | 1,2-Ethanedisulfonic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-1,2-disulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ETHANEDISULFONIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J653YP17S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-Ethanedisulfonic Acid Dihydrate interact with paracetamol, and what are the implications for pharmaceutical properties?
A1: The research demonstrates that 1,2-Ethanedisulfonic Acid Dihydrate (EDSA) acts as a strong acid, readily donating protons to form salts with paracetamol, a weakly basic drug []. This interaction leads to the formation of a new crystalline solid form, specifically an amide salt, characterized by ionic interactions between the sulfonate group of EDSA and the protonated amino group of paracetamol [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B1425419.png)








